molecular formula C16H17NO2 B5551736 6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B5551736
M. Wt: 255.31 g/mol
InChI Key: CQEUPOXQBUZGNE-UHFFFAOYSA-N
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Description

6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in materials science, particularly in the development of high-performance polymers. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylamine with 2-methoxybenzoyl chloride in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoxazine ring can be reduced to form a dihydrobenzoxazine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine.

    Reduction: Formation of 6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-dihydrobenzoxazine.

    Substitution: Formation of this compound derivatives with various substituents on the aromatic ring.

Scientific Research Applications

6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its excellent thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine can be compared with other benzoxazine derivatives, such as:

    6-hydroxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but with a hydroxyl group instead of a methoxy group.

    6-methoxy-3-(4-chlorophenyl)-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but with a chlorine substituent on the aromatic ring.

    6-methoxy-3-(4-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but with a nitro group on the aromatic ring.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and material properties.

Properties

IUPAC Name

6-methoxy-3-(4-methylphenyl)-2,4-dihydro-1,3-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-3-5-14(6-4-12)17-10-13-9-15(18-2)7-8-16(13)19-11-17/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEUPOXQBUZGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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